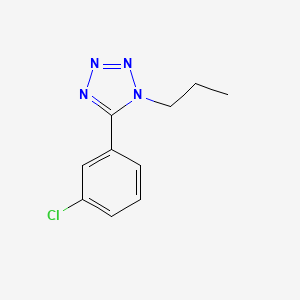

5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole

Beschreibung

5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a 3-chlorophenyl group at the 5-position and a propyl chain at the 1-position. Tetrazoles are known for their high stability, metabolic resistance, and utility as bioisosteres for carboxylic acids in medicinal chemistry. The 3-chlorophenyl substituent introduces electronic effects (e.g., electron-withdrawing character) that influence reactivity and intermolecular interactions, while the propyl group modulates lipophilicity and solubility.

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-1-propyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-2-6-15-10(12-13-14-15)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHZEJBYXVLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide, which then undergoes cyclization with propylamine under acidic conditions to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring and the chlorophenyl group can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring or the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogous heterocyclic systems (triazoles, thiadiazoles) and chlorophenyl-containing agrochemicals, focusing on structural features, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Insights from the Comparison

Heterocycle Core Differences

- Tetrazole vs. Triazole/Thiadiazole :

- Tetrazoles (four nitrogen atoms) exhibit greater ring strain and higher dipole moments compared to triazoles (three nitrogen atoms) and thiadiazoles (two nitrogen + one sulfur). This strain enhances reactivity but may reduce thermal stability .

- Triazoles (e.g., cyproconazole) are widely used in agrochemicals due to their hydrogen-bonding capacity and resistance to hydrolysis, whereas thiadiazoles (e.g., cyprazole) rely on sulfur’s electron-withdrawing effects for pesticidal activity .

Substituent Effects

- Chlorophenyl Position :

- The 3-chlorophenyl group in the tetrazole compound creates meta-substitution effects, reducing symmetry and altering electronic interactions compared to para-substituted analogs like cyproconazole (4-chlorophenyl). Meta-substitution may hinder binding to cytochrome P450 enzymes, a common target for triazole fungicides .

Biologische Aktivität

5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is a member of the triazole family, which is known for its diverse biological activities. This compound's structure includes a chlorophenyl group, which may influence its pharmacological properties. This article reviews its biological activity based on existing research findings and case studies.

The molecular formula of 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is with a molecular weight of approximately 239.7 g/mol. The presence of the triazole ring contributes significantly to its biological interactions.

Antimicrobial Properties

Research indicates that triazoles exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogenic fungi and bacteria. The specific activity of 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole against microbial strains has not been extensively documented; however, similar compounds have demonstrated efficacy against Candida albicans and Staphylococcus aureus .

Anticancer Activity

Triazole derivatives are being explored for their anticancer properties. Studies have suggested that compounds with a triazole moiety can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example, certain triazoles have been linked to the inhibition of angiogenesis and tumor growth in various cancer models . The potential for 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole to exhibit similar effects warrants further investigation.

Enzyme Inhibition

Triazoles are known inhibitors of certain enzymes involved in fungal cell wall synthesis and human metabolic pathways. Research has shown that compounds like 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole could potentially inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property may affect the pharmacokinetics of co-administered drugs.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives revealed that compounds with halogen substitutions exhibited enhanced antimicrobial activity. The chlorophenyl group in 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole suggests potential for similar activity based on structure-activity relationship (SAR) studies .

Case Study 2: Anticancer Efficacy

In vitro studies on triazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways . While specific data on 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is limited, its structural similarity to active compounds suggests it may exhibit comparable effects.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole | Potential (based on SAR) | Potential (similar structures) | Possible (cytochrome P450) |

| Triazole Derivative A (e.g., Fluconazole) | Yes | Moderate | Yes |

| Triazole Derivative B (e.g., Voriconazole) | Yes | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.